molecular formula C11H16N5O5P B066035 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine CAS No. 176434-89-2

9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine

Cat. No. B066035
M. Wt: 329.25 g/mol
InChI Key: KCQPHHMIPYIKOA-UHFFFAOYSA-N
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Description

“9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” is a chemical compound with the CAS Number 176434-89-2 . It has a molecular weight of 315.22200 and a molecular formula of C10H14N5O5P .


Synthesis Analysis

While specific synthesis methods for “9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” were not found, it is known that a number of methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) have been synthesized and tested in vitro for anti-herpes and anti-human immunodeficiency virus (HIV) activity .


Molecular Structure Analysis

The molecular structure of “9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” includes a phosphonate group, a guanine base, and a 2-methylidene-3-(phosphonomethoxy)propyl side chain .


Chemical Reactions Analysis

The compound’s acid-base behavior is of interest due to its antiviral properties . It can accept two protons at the phosphonate and two more at the adenine residue .


Physical And Chemical Properties Analysis

The compound has a density of 1.73g/cm3, a boiling point of 720.9ºC at 760mmHg, and a flash point of 389.8ºC . Its exact mass is 315.07300, and it has a PSA of 166.16000 .

Scientific Research Applications

  • Synthesis and Antiviral Activity of Methyl Derivatives of 9-[2-(Phosphonomethoxy)ethyl]guanine : This study synthesized and tested several methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine for anti-herpes and anti-HIV activity. The analogues demonstrated potent anti-HIV activity, with significant variations in potency based on their specific configurations (Yu et al., 1992).

  • Synthesis and Antiviral Activity of Rigid Acyclonucleotide Analogs : This research explored the anti-HIV-1 and anti-herpesvirus activities of new rigid acyclonucleotide analogs. 9-[2-methylidene-3-(phosphonomethoxy)propyl]guanine exhibited in vitro anti-HIV-1 activity comparable to the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (Casara et al., 1995).

  • Synthesis and Antiviral Evaluation of 9-(S)-[3-Alkoxy-2-(Phosphonomethoxy)propyl]nucleoside Alkoxyalkyl Esters : This study synthesized octadecyloxyethyl 9-(S)-[3-methoxy-2-(phosphonomethoxy)propyl]-adenine, finding it active against hepatitis C virus (HCV) and HIV-1 in vitro. The study expanded the understanding of antiviral activity beyond double-stranded DNA viruses (Valiaeva et al., 2011).

  • A Novel Class of Phosphonate Nucleosides : This research introduced 9-[1-(Phosphonomethoxycyclopropyl)methyl]guanine as a potent and selective anti-HBV agent, significantly inhibiting HBV replication in a primary culture of HepG2 2.2.15 cells (Choi et al., 2004).

  • MDL 74,968, a New Acyclonucleotide Analog : MDL 74,968, a derivative of 9-[2-methylidene-3-(phosphonomethoxy)propyl] guanine, showed significant antiviral activity comparable to 9-(2-phosphonomethoxyethyl) adenine and 2',3'-dideoxyinosine against various strains of HIV (Bridges et al., 1996).

Future Directions

While specific future directions for “9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine” were not found, it is known that various new acyclic nucleoside phosphonate structures are currently being investigated as potential treatments for viral infections .

properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-methylidenebutoxy]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O5P/c1-7(4-21-6-22(18,19)20)2-3-16-5-13-8-9(16)14-11(12)15-10(8)17/h5H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQPHHMIPYIKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCN1C=NC2=C1N=C(NC2=O)N)COCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938797
Record name {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine

CAS RN

176434-89-2
Record name 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176434892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
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Citations

For This Compound
4
Citations
PJ Casara, JM Altenburger, DL Taylor, AS Tyms… - Bioorganic & Medicinal …, 1995 - Elsevier
The synthesis, anti-HIV-1 and anti-herpesvirus activities of new rigid acyclonucleotide analogs are described. 9-[2-methylidene-3-(phosphonomethoxy)propyl]guanine 1a exhibits in …
Number of citations: 24 www.sciencedirect.com
DL Taylor, SP Ahmed, TM Brennan… - Antiviral Chemistry …, 1996 - journals.sagepub.com
MDL 74968 (9-[2-methylidene-3-(phosphonomethoxy)-propyl]guanine), a novel acyclonucleotide derivative of guanine, inhibited human immunodeficiency virus type 1 (HIV-1) …
Number of citations: 5 journals.sagepub.com
CG Bridges, DL Taylor, PS Ahmed… - Antimicrobial agents …, 1996 - Am Soc Microbiol
The novel acyclonucleotide derivative of guanine, 9-[2-methylidene-3-(phosphonomethoxy)propyl] guanine (MDL 74,968), had antiviral activity comparable to those of 9-(2-…
Number of citations: 12 journals.asm.org
SF Costelloe, DL Taylor, P Chambers, P Ahmed… - ANTIVIRAL …, 1999 - Elsevier
Number of citations: 0

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